5-Bromo-2,4-dinitrobenzaldehyde
Description
5-Bromo-2,4-dinitrobenzaldehyde is a brominated aromatic aldehyde featuring two nitro groups at the 2- and 4-positions and a bromine atom at the 5-position of the benzene ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, and materials science, where their reactivity and stability are tailored through substituent modification .
Properties
Molecular Formula |
C7H3BrN2O5 |
|---|---|
Molecular Weight |
275.01 g/mol |
IUPAC Name |
5-bromo-2,4-dinitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrN2O5/c8-5-1-4(3-11)6(9(12)13)2-7(5)10(14)15/h1-3H |
InChI Key |
RHBYFCYFCRTTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Influence on Reactivity
- This compound : The nitro groups at positions 2 and 4 strongly deactivate the aromatic ring via electron withdrawal, directing further electrophilic substitution to the meta position relative to existing substituents. Bromine, a moderate electron-withdrawing group, further enhances deactivation .
- 5-Bromo-2,4-difluorobenzaldehyde (CAS 473416-91-0) : Fluorine atoms at positions 2 and 4 are weaker electron-withdrawing groups compared to nitro, resulting in a less deactivated ring. This compound is more reactive toward nucleophilic attacks .
- 4-Bromo-3-nitrobenzaldehyde : A single nitro group at position 3 and bromine at position 4 create a moderately deactivated system. The nitro group directs subsequent reactions to the meta position, while bromine may participate in halogen bonding .
Physicochemical Properties
Key Observations :
- Nitro groups significantly increase molecular weight and melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions).
- Fluorinated analogs exhibit lower boiling points compared to nitro derivatives, reflecting weaker intermolecular interactions .
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